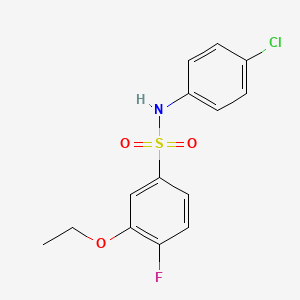

N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used can include X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Antiviral Activity

This compound has been studied for its potential antiviral properties. Derivatives of sulfonamides, which include the core structure of our compound of interest, have shown inhibitory effects against various viruses. For instance, certain sulfonamide derivatives have demonstrated activity against the tobacco mosaic virus . This suggests that N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzene-1-sulfonamide could be synthesized into derivatives that may serve as antiviral agents.

Antibacterial and Antibiofilm Properties

Sulfonamide compounds have been recognized for their antibacterial and antibiofilm capabilities. Research indicates that these compounds can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The ability to disrupt biofilms is particularly important as biofilms contribute to the resistance of bacteria to conventional treatments.

Cancer Research

In cancer research, certain sulfonamide derivatives have been found to inhibit the activation of signaling pathways that promote cell growth and survival. This implies that our compound could be modified to create derivatives that might have potential as cancer therapeutics by targeting specific pathways involved in tumor progression.

Biological Potential of Indole Derivatives

While not directly related to indole derivatives, the sulfonamide group is a common feature in many biologically active compounds. Indole derivatives, which share some structural similarities with sulfonamides, have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects . This broad spectrum of activity suggests that N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzene-1-sulfonamide could be a precursor in synthesizing new compounds with diverse biological applications.

Synthesis of N-Phenylmaleimides

Sulfonamides are used in the synthesis of N-phenylmaleimides, which are precursors in Diels-Alder reactions—a key step in the synthesis of various organic compounds . These reactions are fundamental in creating complex molecules for pharmaceuticals and other industries.

Dye and Pigment Industry

Compounds similar to N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzene-1-sulfonamide have been utilized in the synthesis of dyes and pigments. For example, derivatives of this compound have been used in the preparation of benzimidazolin-2-one and monoaminophenazine dyes . This indicates potential applications in the dye and pigment industry for creating new colorants with specific properties.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO3S/c1-2-20-14-9-12(7-8-13(14)16)21(18,19)17-11-5-3-10(15)4-6-11/h3-9,17H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUOMOUSAUBLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)

![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)

![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)

![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)

![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5329256.png)

![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)

![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)